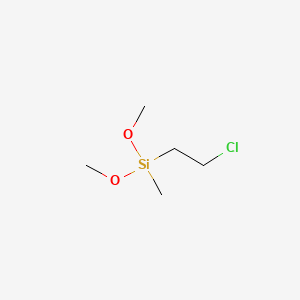
Thulium acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radio Nuclide Production for Therapeutic Purposes
Thulium-167, a radionuclide, is significant in nuclear medicine for tumor and bone studies. It can be complexed with hydroxy ethylene diamine tetra-acetic acid (HEDTA) for bone imaging purposes. The study by Sadeghi, Zandi, & Afarideh (2012) details the excitation functions of various reactions for producing 167Tm, which is essential for medical applications.
Nanoparticles for Image-Guided Radiotherapy
The research by Engels et al. (2018) introduces thulium oxide nanoparticles, emphasizing their potential in image-guided radiotherapy of brain cancer. The study underlines the dose enhancement towards radioresistant brain tumor cells and the improvement in CT image contrast.
Production of Radionuclidically Pure Thulium-167
The production of 167Tm from natural erbium oxide targets, as detailed in the study by Heinke et al. (2021), highlights the significance of thulium in the field of nuclear medicine. This process involves cyclotron irradiation and ion beam mass separation, crucial for producing high-quality 167Tm for medical applications.
Thulium Fiber Laser in Medicine
The use of Thulium fiber laser (TFL) in medical applications, particularly in lithotripsy, is explored by Wilson, Hardy, Irby, & Fried (2015). This study characterizes the TFL-induced damage to the ureter and stone baskets, providing insights into the safety and efficacy of TFL in medical procedures.
Magnetoresistance and Magnetization Studies
Thulium's properties in magnetoresistance and magnetization are investigated by Ellerby, McEwen, & Jensen (1998). This research provides a magnetic phase diagram for thulium, contributing to our understanding of its magnetic properties in various applications.
Sodium Shift Agent for Medical Imaging
Tm(DOTP)5−, a thulium(III) complex, is introduced as a sodium shift agent in NMR imaging of perfused rat hearts by Buster et al. (1990). This study compares it to Dy(TTHA)3−, highlighting its potential in medical imaging.
Antibacterial Properties of Thulium Compounds
The antibacterial properties of thulium compound nanometer antimicrobials are studied by Chen & Wang (2011). This research provides insights into the effectiveness of thulium compounds against various bacteria.
Thulium(III) Membrane Sensor Development
A study by Zamani et al. (2010) focuses on constructing a thulium(III) membrane sensor, showcasing its potential in chemical sensing applications.
Thulium in Laser Ablation of Urinary Tissues
The ablation of urinary tissues using a high-power thulium fiber laser is documented by Hardy et al. (2014), highlighting the laser's efficiency and potential clinical applications.
Thulium Laser for Hair Loss Treatment
Cho et al. (2018) investigated the use of a 1927-nm fractionated thulium laser for treating pattern hair loss, underscoring the therapeutic efficacy and safety of this approach in dermatological applications. This study is detailed in their research here.
Eigenschaften
IUPAC Name |
thulium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Tm/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVVAHJCCXTQR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890756 | |
| Record name | Acetic acid, thulium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White powder; [Avocado Research MSDS] | |
| Record name | Thulium(III) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thulium acetate | |
CAS RN |
39156-80-4 | |
| Record name | Acetic acid, thulium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039156804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, thulium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, thulium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















